3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
Description
Structural Significance in Heterocyclic Chemistry
The molecular architecture of 3-hydroxypyrimido[4,5-e]triazine-6,8(5H,7H)-dione ($$C5H4N4O3$$, MW 181.11 g/mol) features a bicyclic system where pyrimidine and 1,2,4-triazine rings share two adjacent nitrogen atoms (Figure 1). This fusion creates distinct electronic environments:
- The pyrimidine moiety contributes π-electron density, enabling charge-transfer interactions.
- The triazine ring’s electron-deficient nature facilitates nucleophilic substitutions at C-2 and C-4 positions.
- The hydroxyl group at C-3 and diketone functionalities at C-6/C-8 provide hydrogen-bond donors and acceptors, critical for molecular recognition in biological systems.
Table 1: Comparative structural features of pyrimido-triazine-dione derivatives
The presence of multiple hydrogen-bonding sites distinguishes this compound from simpler triazines, allowing for three-dimensional interactions with biological targets such as enzymes. For instance, the hydroxyl group’s orientation influences binding to d-amino acid oxidase through polar contacts with arginine residues. Additionally, the planar fused-ring system enables stacking interactions with aromatic amino acids, a feature exploited in kinase inhibitor design.
Historical Evolution of Pyrimido-Triazine-Dione Scaffolds
The synthesis of pyrimido-triazine-diones traces back to mid-20th-century efforts to develop nitrogen-rich heterocycles for dye chemistry. Early methods involved cyclocondensation of barbituric acid derivatives with triazine precursors under strongly acidic conditions, yielding low quantities of impure products. A paradigm shift occurred in the 1980s with the introduction of sodium-ethanol mediated reactions, which improved yields to 60–75% by facilitating deprotonation and cyclization in a single step.
Key milestones include:
- 1963 : First reported synthesis of chlorinated pyrimido-triazine derivatives via thermal decomposition of azide intermediates.
- 2001 : Development of regioselective alkylation protocols enabling functionalization at C-5 and C-7 positions.
- 2024 : Application of microwave-assisted synthesis to produce gram-scale quantities with >90% purity, addressing previous scalability limitations.
The scaffold’s biomedical relevance became apparent in the 2010s when derivatives demonstrated sub-micromolar inhibition of Mycobacterium tuberculosis serine-threonine kinases, highlighting potential as antitubercular agents. Concurrently, computational studies revealed the diketone moiety’s ability to chelate metal ions, spurring interest in catalytic applications.
Academic Research Trends and Knowledge Gaps
Current literature emphasizes four research domains:
- Medicinal Chemistry :
Materials Science :
Synthetic Methodology :
Computational Modeling :
- Density functional theory (DFT) studies predicting redox potentials (-1.2 to +0.8 V vs. SCE) relevant for battery applications.
Despite progress, critical gaps persist:
- Structural Dynamics : Limited data on tautomeric equilibria between keto-enol forms in solution.
- In Vivo Pharmacology : No published pharmacokinetic profiles or toxicity studies beyond in vitro cytotoxicity assays.
- Materials Characterization : Absence of single-crystal X-ray structures hindering precise electronic structure analysis.
Properties
IUPAC Name |
2,5-dihydropyrimido[4,5-e][1,2,4]triazine-3,6,8-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O3/c11-3-1-2(6-4(12)8-3)7-5(13)10-9-1/h(H3,6,7,8,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNCGFJUDIDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNC(=O)N=C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281554 | |
| Record name | SBB014559 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13538-84-6 | |
| Record name | NSC21959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB014559 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include heating and the use of specific solvents to facilitate the condensation process.
Another method involves the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be substituted with various nucleophiles to yield the desired compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-3 position, where different nucleophiles can replace existing substituents.
Reduction: Reduction reactions can also be performed on certain derivatives of this compound to modify its properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various 3-substituted derivatives, while oxidation can produce 3-alkylsulfonyl derivatives .
Scientific Research Applications
Pharmacological Applications
Inhibition of D-amino Acid Oxidase (DAAO)
Research has shown that derivatives of 3-hydroxypyrimido[4,5-e][1,2,4]triazine can act as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme linked to neurodegenerative conditions. For instance, a series of synthesized compounds demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects against DAAO. One notable derivative was found to enhance plasma levels of D-serine in mice when co-administered, suggesting its potential as a pharmacoenhancer in treating schizophrenia and other cognitive disorders .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Inhibitors targeting cystathionine beta-synthase (CBS) have been developed to mitigate neurotoxicity associated with excessive hydrogen sulfide production. Compounds derived from 3-hydroxypyrimido[4,5-e][1,2,4]triazine have shown promise in reducing neurotoxic effects in cellular models .
Agricultural Applications
Plant Protection Agents
Recent studies have explored the use of 3-hydroxypyrimido[4,5-e][1,2,4]triazine derivatives as protective agents against certain plant pathogens. The synthesis of fluorinated hybrid molecules containing this compound has been reported to enhance protective effects against fungal infections in crops. These compounds could serve as environmentally friendly alternatives to traditional pesticides .
Chemical Synthesis and Material Science
Building Blocks for Organic Synthesis
3-Hydroxypyrimido[4,5-e][1,2,4]triazine serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions to form more complex molecules. This characteristic makes it valuable in the development of new materials and pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. For example, as an antitumor agent, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the death of cancer cells . The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Structural Differences and Substituent Effects
The table below highlights key structural variations among pyrimido-triazine-dione derivatives:
Key Observations :
- The 3-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to amino or methyl substituents .
- Aryl substituents (e.g., 4-chlorophenyl in ) introduce steric bulk and modulate bioactivity by interacting with hydrophobic enzyme pockets.
- Heterocycle variations (e.g., thiadiazine in ) reduce aromaticity and alter reactivity profiles.
Key Observations :
Key Observations :
- The 3-hydroxy group may enhance solubility but reduce cell permeability compared to lipophilic aryl or methyl derivatives.
- Pyrano-pyrimidine-diones exhibit superior enzyme inhibition due to planar fused-ring systems.
- Amino substituents (e.g., in ) improve bioavailability and interaction with biological targets.
Biological Activity
The compound 3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione , also known by its CAS number 13538-84-6, is a member of the pyrimidine and triazine family of heterocyclic compounds. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 181.11 g/mol
- CAS Number : 13538-84-6
Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. The This compound has been studied for its potential in inducing apoptosis in cancer cells.
-
Mechanism of Action :
- The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, studies have highlighted its interaction with phosphatidylinositol 3-kinases (PI3K), which are critical in cancer cell signaling pathways .
- It induces apoptosis through various intracellular signaling pathways, leading to cell cycle arrest and subsequent cell death .
-
Case Studies :
- In a study focusing on colon cancer cell lines (DLD-1 and HT-29), a related triazine derivative demonstrated time- and dose-dependent cytotoxicity. This suggests that similar compounds might exhibit comparable effects against various cancer types .
- Another investigation revealed that compounds based on the triazine scaffold exhibited strong anti-proliferative activity against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and LNCaP (prostate cancer) .
Enzymatic Inhibition
The biological activity of This compound extends beyond anticancer properties; it also includes inhibition of various enzymes.
- Enzyme Targets :
- The compound has shown potential as an inhibitor of histone deacetylases (HDACs) and topoisomerases, both of which are important targets in cancer therapy due to their roles in regulating gene expression and DNA replication .
- Additionally, it has been reported to interfere with angiogenesis processes by inhibiting specific growth factors involved in tumor vascularization .
Antimicrobial Properties
Emerging research indicates that triazine derivatives may possess antimicrobial properties. The structural modifications present in This compound could enhance its effectiveness against bacterial and fungal pathogens.
Data Table: Summary of Biological Activities
Q & A
Q. What advanced separation techniques improve purity of stereoisomers or tautomers?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients to resolve enantiomers .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .
- Membrane Separation : Apply nanofiltration membranes with tailored pore sizes to isolate tautomers based on molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
